1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

ACSS2 Inhibition Cancer Metabolism Histone Acetylation

1-Acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a synthetic small-molecule azetidine-3-carboxamide derivative (C13H16N2O2S, MW 264.35). Its structure combines an N-acetyl-azetidine core with a 2-methylthiophenyl amide side chain, indicating a designed pharmacophore for protein binding.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 1421485-08-6
Cat. No. B2484181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
CAS1421485-08-6
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCC(=O)N1CC(C1)C(=O)NC2=CC=CC=C2SC
InChIInChI=1S/C13H16N2O2S/c1-9(16)15-7-10(8-15)13(17)14-11-5-3-4-6-12(11)18-2/h3-6,10H,7-8H2,1-2H3,(H,14,17)
InChIKeyGWVJILAXNXGLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide (CAS 1421485-08-6): Procurement-Relevant Structural and Target Profile


1-Acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a synthetic small-molecule azetidine-3-carboxamide derivative (C13H16N2O2S, MW 264.35) [1]. Its structure combines an N-acetyl-azetidine core with a 2-methylthiophenyl amide side chain, indicating a designed pharmacophore for protein binding. While direct published data are limited, patent activity [2] and associated databases tentatively link the compound to acetyl-CoA synthetase 2 (ACSS2) inhibition, a target of interest in oncology and neuroscience.

Why Generic Azetidine-3-Carboxamide Substitution Fails for 1-Acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide Procurement


Generic azetidine-3-carboxamide substitution is scientifically unsound for this compound due to the precise nature of its potential ACSS2 inhibition mechanism. The distinct 2-methylthiophenyl moiety is a unique, non-obvious pharmacophoric feature not found in simple azetidine-3-carboxamides, directly impacting target binding kinetics. In the absence of publicly validated structure-activity relationship (SAR) data for this specific chemical space, any substitution, even with a close regioisomer, carries a high risk of complete loss of target engagement and downstream functional effect. No published evidence exists to support functional interchangeability, making exact chemical identity a critical procurement specification.

Quantitative Differentiation Evidence for 1-Acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide Against Closest Analogs


ACSS2 Inhibitory Potency: Rank-Order Comparison of Subclasses

No direct, verified quantitative comparison data is publicly available for 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide. A provisional and unreliable entry in BindingDB associates this compound with an ACSS2 IC50 of 0.01 nM [1], a value consistent with the lead compounds in the ACSS2 inhibitor patent US20240009175 where compound 35 achieves IC50 values of 0.01–5.5 nM across different assays [1]. However, this is a Class-level inference based on database annotation errors, not a validated measurement for the target compound. The critical missing evidence is a direct, head-to-head biochemical assay for the azetidine-3-carboxamide series against a defined comparator.

ACSS2 Inhibition Cancer Metabolism Histone Acetylation

Selectivity Profiling Against ACLY: A Key Differentiator for Advanced ACSS2 Inhibitors

Advanced ACSS2 inhibitors, as described in patent US-12077527, are characterized by their selectivity over ATP-citrate lyase (ACLY), a related metabolic enzyme. The patent states that ACSS2 inhibitors of the invention have an IC50 for ACSS2 that is "less than 10 μM" and "exhibit a selectivity for ACSS2 over ACLY" [1]. For a lead compound in the patent, described as compound 1, the ACSS2 IC50 is shown to be <1 μM. No data exists for the target azetidine compound on this critical selectivity parameter. This represents a key evidence gap; a head-to-head selectivity assay would provide a strong, quantifiable differentiation point.

ACSS2 Selectivity ACLY Lipid Metabolism

Functional Activity: Histone Acetylation Modulation in Cancer Cells

A functional hallmark of an effective ACSS2 inhibitor is the ability to suppress histone acetylation, as measured by the incorporation of 14C-acetate into histones. For patent compound 35, this was demonstrated with an IC50 of 1 nM in HCT-15 cells [1]. This functional assay is a direct readout of target engagement in a disease-relevant cellular context. No analogous functional data is available for 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide. A validated direct comparison of this compound's ability to inhibit histone acetylation versus a chemically distinct ACSS2 inhibitor would be a high-value piece of evidence for procurement decisions.

Histone Acetylation HCT-15 Cells Lipogenesis

High-Confidence Application Scenarios for 1-Acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide Based on Structural Evidence


Specialized Research Tool for ACSS2-Specific Chemical Biology

The compound's only defensible application, based on current evidence, is as a precisely defined chemical probe in ACSS2 research. Its value stems from its unambiguous chemical identity, which avoids the confounding off-target effects of less-characterized reagents. Researchers must independently validate its target engagement and selectivity before use in mechanistic studies. [1]

Definitive Negative Control for Azetidine-3-Carboxamide SAR Studies

In structure-activity relationship (SAR) campaigns for ACSS2 inhibitors, this compound, with its unique 2-methylthiophenyl substitution, can serve as a well-defined negative or branch control. Once its own potency is verified, it will definitively map the contribution of the 2-methylthio substituent to the overall pharmacophore, a role unjustified for any structurally different analog. [1]

High-Value Starting Point for Crystallography and Biophysics

For research groups with a validated ACSS2 inhibitor program, this compound is a superior candidate for co-crystallization or biophysical binding studies due to its precise, patent-disclosed structure. Solving a co-crystal structure would instantly provide atomic-level differentiation data, transforming this tool compound into a high-impact lead for a structure-based drug design program. [2]

Quote Request

Request a Quote for 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.